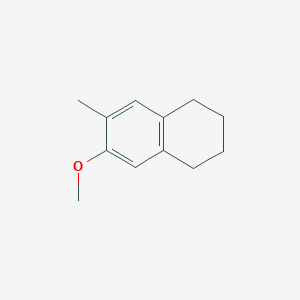

6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene

Description

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

6-methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C12H16O/c1-9-7-10-5-3-4-6-11(10)8-12(9)13-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

NPVPOXJGMZMBNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCCC2)C=C1OC |

Origin of Product |

United States |

Preparation Methods

Oxidation and Semicarbazone Formation

- Starting from 6-methoxy-3,4-dihydronaphthalene derivatives, oxidation with peracids such as perbenzoic acid or peracetic acid in the presence of lower alkanols (e.g., methanol) improves yield and purity of the intermediate 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one (tetralone derivative).

- The reaction medium containing methanol facilitates the elimination of alcohol molecules and stabilizes intermediates, enhancing the overall efficiency.

- The tetralone intermediate is often purified via formation of semicarbazone derivatives, which crystallize readily, enabling isolation in high purity and yields typically around 85-98% depending on conditions.

Key Experimental Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of dihydronaphthalene | Perbenzoic acid in solvent with methanol, 60-70°C, 30 min | 85-98 | Methanol addition critical for yield |

| Semicarbazone formation | Reaction with semicarbazide, recrystallization | 84-90 | Purification step for high purity |

This method is industrially relevant due to its scalability and reproducibility.

Alkylation via Benzylic Anion Complexes

- An advanced method involves the use of planar chiral η^6-arene-Cr(CO)_3 complexes to generate benzylic anions.

- The benzylic umpolung (reversal of polarity) is achieved via electron transfer, enabling diastereoselective alkylation.

- For example, the Cr(CO)_3-complexed benzylic anion can be alkylated with acetyl chloride to introduce the methyl group at the 7-position selectively.

- This approach provides stereochemical control and can be adapted to synthesize enantiomerically enriched products.

Enolate Generation and Cyclization Methods

Several methods for enolate generation from precursor ketones have been reported, differing mainly in base and temperature conditions. These enolates undergo cyclization or ring closure to form tetrahydronaphthalene derivatives.

| Method | Base | Solvent | Temperature (°C) | Cyclization Agent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| A | NaH (2.2 eq) | THF | 0 to 25 | - | 35-73 | Enolate generation at mild temp |

| B | LDA (1.2 eq) | THF | -78 to -5 | - | 56-90 | Lower temp enolate generation, higher yield |

| C | LDA (1.2 eq) | THF | -78 to -5 + 100-130 (heat) | Acetic anhydride | 47-59 | Cyclization via acetic anhydride treatment |

| D | NaH (2.2 eq) | THF | 0 to 25 + reflux | p-Toluenesulfonic acid (catalytic) | 62-96 | Acid-catalyzed cyclization with methanol removal |

Note: These methods were applied to related tetrahydronaphthalene carboxylate precursors but provide a mechanistic basis for the synthesis of 6-methoxy-7-methyl derivatives.

Grignard Reagent-Based Alkylation

- Preparation of this compound can also proceed via Grignard chemistry.

- For example, 5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene is converted to the corresponding magnesium bromide reagent.

- This Grignard intermediate is reacted with appropriate electrophiles to introduce the methyl substituent at the 7-position.

- Typical yields for such alkylations are in the range of 53-56% after purification by flash chromatography.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of Grignard reagent | 5-bromo-6-methoxy-tetrahydronaphthalene + Mg in 2-MeTHF, 0°C | 53-56 | Requires inert atmosphere (argon) |

| Alkylation | Addition of electrophile (e.g., acetyl chloride) at <5°C | 53-56 | Controlled temperature critical |

This method provides a flexible route for structural modifications.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The addition of lower alkanols such as methanol during oxidation steps significantly enhances yield and reduces side reactions by stabilizing intermediates.

- The use of planar chiral chromium complexes allows for enantioselective synthesis, which is valuable for applications requiring chiral purity.

- Enolate generation conditions strongly influence yield and selectivity; low temperatures favor higher yields and cleaner reactions.

- Grignard reagent methods require strict inert atmosphere and temperature control but allow for diverse electrophile incorporation.

- Purification often involves crystallization of semicarbazone derivatives or chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities:

- Serotonin Transporter Inhibition: It acts as a serotonin transporter inhibitor, which can influence serotonin levels in the brain. This mechanism is crucial for developing antidepressants and treating mood disorders.

- Alpha-2 Adrenergic Antagonism: The compound also functions as an alpha-2 adrenergic antagonist, further supporting its potential in treating depression and anxiety by modulating neurotransmitter release.

Therapeutic Applications

The dual action of 6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene positions it as a candidate for therapeutic interventions:

-

Mood Disorders:

- Potential use in treating depression due to its ability to enhance serotonin levels.

- Research is ongoing to explore its efficacy compared to existing antidepressants.

-

Anxiety Disorders:

- The alpha-2 adrenergic antagonism may provide relief from anxiety symptoms by increasing norepinephrine release.

Synthesis and Derivatives

The synthesis of this compound involves several chemical processes. Notably:

- Oxidation Processes: Various synthetic routes have been developed to create derivatives of this compound. For instance, oxidation reactions using perbenzoic acid have been reported to yield related naphthalene derivatives with potential biological activities .

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages. This supports its potential as a new antidepressant candidate.

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the compound's impact on neurotransmitter levels in vivo. It was found that administration led to increased serotonin and norepinephrine levels in the brain, corroborating its proposed mechanisms of action as both a serotonin transporter inhibitor and an alpha-2 adrenergic antagonist.

Mechanism of Action

The mechanism of action of 6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interaction with specific receptors on cell membranes, leading to modulation of cellular signaling pathways.

Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes, resulting in altered biochemical pathways.

Gene Expression: Regulation of gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

6-Methoxy-1,2,3,4-tetrahydronaphthalene (MTHN)

- Structure : Lacks the 7-methyl group present in the target compound.

- Electronic Properties : The methoxy group at position 6 donates electrons via resonance, activating the aromatic ring toward electrophilic substitution.

- Spectral Data : NMR shifts differ due to the absence of 7-methyl; e.g., aromatic carbons show distinct splitting patterns .

- Applications: Studied for vibrational modes (FT-IR/Raman) and nonlinear optical (NLO) properties .

6-Fluoro-7-methoxy-1-keto-1,2,3,4-tetrahydronaphthalene

Steric and Functional Group Modifications

7-Isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

- Structure : Bulky isopropyl (position 7) and geminal dimethyl groups (position 1).

- Steric Effects : Hinders bromination and oxidation reactions compared to the less sterically crowded target compound .

- Applications : Used in synthesizing antiproliferative agents, highlighting how substituents influence bioactivity .

(S)-2-Bromo-7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

Pharmacologically Relevant Derivatives

(S)-2-Amino-7-methoxy-1,2,3,4-tetrahydronaphthalene

- Structure: Amino group at position 2.

- Bioactivity: Exhibits analgesic properties; the amino group enhances hydrogen bonding, improving receptor interaction compared to the non-polar methyl group in the target compound .

6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene

Physicochemical Properties

*logP estimated via computational tools.

Biological Activity

6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene (commonly referred to as 6-Methoxy-7-methyl-THN) is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities. This compound is structurally related to other naphthalene derivatives and has been studied for its pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) on a tetrahydronaphthalene backbone, which contributes to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of 6-Methoxy-7-methyl-THN against various cancer cell lines. For instance:

- Cytotoxicity Evaluation : A study conducted on HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines revealed that 6-Methoxy-7-methyl-THN exhibited significant antiproliferative activity. The compound's IC₅₀ values were comparable to those of established chemotherapeutic agents, indicating its potential as an anticancer agent .

The mechanism by which 6-Methoxy-7-methyl-THN exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Research suggests that this compound interacts with cellular pathways that regulate cell survival and proliferation, leading to programmed cell death in malignant cells .

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR study was performed to understand how modifications to the tetrahydronaphthalene structure influence biological activity. The findings indicated that the presence of the methoxy group significantly enhances the compound's cytotoxicity against cancer cells. Variants lacking this functional group demonstrated reduced efficacy .

Clinical Implications

Given its promising cytotoxic profile, there is ongoing research into the clinical applications of 6-Methoxy-7-methyl-THN. Its potential use in combination therapies is being explored to enhance the effectiveness of existing treatments for resistant cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxy-7-methyl-1,2,3,4-tetrahydronaphthalene, and how can enantiomeric purity be ensured?

- Methodology : Begin with Friedel-Crafts alkylation or catalytic hydrogenation of naphthalene derivatives. Optimize reaction conditions (e.g., temperature, catalyst type) to enhance yield. For enantiomeric purity, use chiral HPLC with a reference racemic sample (e.g., as in ) to separate and quantify enantiomers. Validate purity via polarimetry or circular dichroism spectroscopy .

Q. How can researchers determine the physicochemical properties of this compound experimentally and computationally?

- Methodology :

- Experimental : Measure solubility in solvents (e.g., water, ethanol) via gravimetric analysis. Determine LogP using shake-flask or HPLC methods. Assess thermal stability via differential scanning calorimetry (DSC).

- Computational : Use software like Gaussian or COSMO-RS to predict molecular weight, XLogP3, and topological polar surface area (TPSA). Validate predictions against experimental data .

Q. What analytical techniques are critical for structural elucidation of this tetrahydronaphthalene derivative?

- Methodology : Combine NMR (¹H, ¹³C, DEPT) to assign substituents on the tetrahydronaphthalene core. Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation. IR spectroscopy can identify functional groups (e.g., methoxy C-O stretch at ~1,250 cm⁻¹) .

Advanced Research Questions

Q. How should toxicity studies be designed to evaluate systemic effects (e.g., hepatic, renal) of this compound in animal models?

Exposure routes : Include inhalation, oral, and dermal routes (as in Table B-1) .

Outcome metrics : Monitor organ-specific biomarkers (e.g., serum ALT for liver toxicity, BUN for renal function).

Risk of bias mitigation : Randomize dose allocation and conceal study groups to minimize bias (Table C-7) .

Data integration : Use GRADE criteria to rate confidence in evidence .

Q. How can structural modifications enhance electrochemical stability for energy storage applications (e.g., flow batteries)?

- Methodology : Introduce hydrophilic substituents (e.g., alkylamine scaffolds) to improve aqueous solubility and reduce side reactions. Use cyclic voltammetry to assess redox potential stability. Validate via long-term cycling tests under air-atmosphere conditions (as in ) .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

- Methodology :

- Data harmonization : Reconcile dose metrics (e.g., convert in vitro concentrations to in vivo equivalent doses using physiologically based pharmacokinetic modeling).

- Bias assessment : Apply ATSDR’s risk of bias criteria (Table C-6/7) to prioritize high-confidence studies .

- Mechanistic studies : Use transcriptomics or metabolomics to identify conserved pathways across models .

Q. How can computational modeling predict environmental fate (e.g., biodegradation, bioaccumulation) of this compound?

- Methodology :

- QSAR models : Predict biodegradation half-life using EPI Suite or TEST software.

- Molecular docking : Simulate interactions with biodegradation enzymes (e.g., cytochrome P450).

- Validation : Compare predictions with experimental OECD 301/307 guideline data .

Data Gaps and Future Directions

Q. What are the critical data gaps in understanding this compound’s mechanism of action?

- Identified gaps : Limited data on metabolite identification (e.g., hydroxylated derivatives) and receptor binding (e.g., dopamine receptors, as in ).

- Recommendations : Conduct metabolomic profiling (LC-MS/MS) and receptor-binding assays (e.g., radioligand displacement) .

Q. How can researchers prioritize studies to address regulatory data needs (e.g., CERCLA Section 104(i)(5))?

Hazard identification : Focus on endpoints with insufficient data (e.g., neurotoxicity).

Susceptible populations : Evaluate age- or disease-modulated toxicity using transgenic models .

Methodological Tables

| Study Design Component | Key Considerations | References |

|---|---|---|

| Toxicity study randomization | Ensure dose allocation is concealed and randomized | Table C-7 |

| Biomarker selection | Include systemic (hepatic, renal) and molecular (CYP450 activity) metrics | Table B-1 |

| Redox stability testing | Use hydrophilic substituents to enhance aqueous solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.